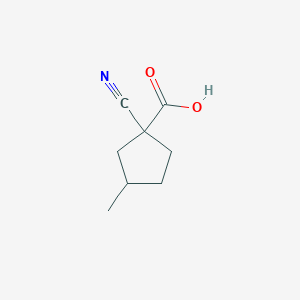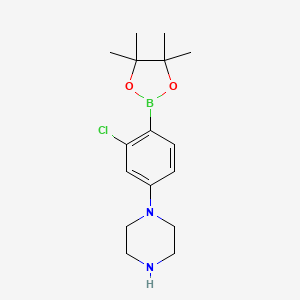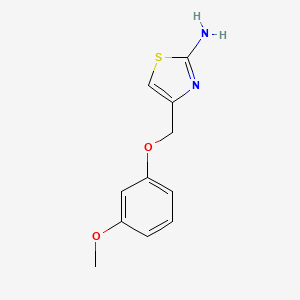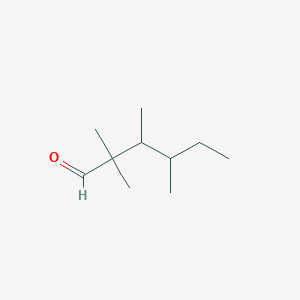
2,2,3,4-Tetramethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,4-Tetramethylhexanal is an organic compound with the molecular formula C10H22. It is a branched alkane with four methyl groups attached to a hexane backbone. This compound is known for its unique structural properties and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,4-Tetramethylhexanal typically involves the alkylation of a suitable hexane derivative. One common method is the Friedel-Crafts alkylation, where hexane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The process may include distillation steps to purify the final product and remove any unreacted starting materials or by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,4-Tetramethylhexanal can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like chlorine or bromine under UV light.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2,2,3,4-Tetramethylhexanal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,2,3,4-Tetramethylhexanal involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. The pathways involved may include oxidation-reduction reactions and substitution reactions, depending on the specific conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
2,2,3,4-Tetramethylhexane: A similar compound with a slightly different structure, lacking the aldehyde functional group.
2,2,4,4-Tetramethylhexane: Another isomer with a different arrangement of methyl groups.
Uniqueness
2,2,3,4-Tetramethylhexanal is unique due to its specific arrangement of methyl groups and the presence of an aldehyde functional group. This structural uniqueness imparts distinct chemical properties and reactivity compared to its isomers and other similar compounds.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2,2,3,4-tetramethylhexanal |
InChI |
InChI=1S/C10H20O/c1-6-8(2)9(3)10(4,5)7-11/h7-9H,6H2,1-5H3 |
Clave InChI |
QWIRMUJRSOVYJA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(C)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


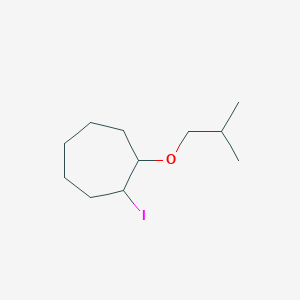
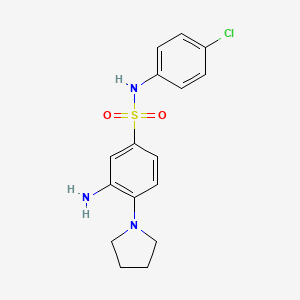
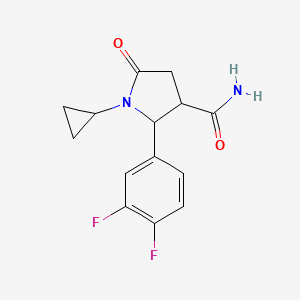
![Spiro[3.5]non-5-en-7-one](/img/structure/B13069343.png)
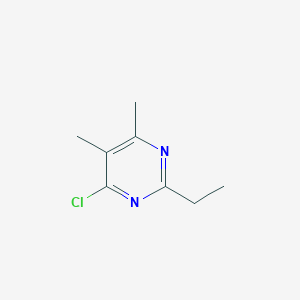
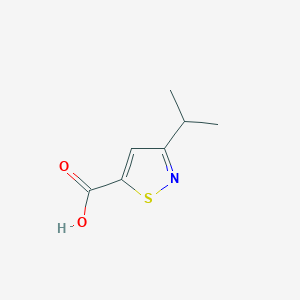

amine](/img/structure/B13069369.png)
![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
